molecular formula C14H10N2OS B2374956 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol CAS No. 131786-81-7

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

Cat. No. B2374956
CAS RN: 131786-81-7
M. Wt: 254.31
InChI Key: NUIQGOIIFWLRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, also known as PPT, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in various biochemical and physiological studies. In

Scientific Research Applications

Green Chemistry

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol could be used in the development of green methodologies for various cross-coupling reactions. These reactions are playing a dynamic role in the construction of natural as well as synthetic polymers besides pharmaceutical products .

Palladium-Catalyzed Reactions

The compound could be used in palladium-catalyzed reactions such as Suzuki–Miyaura, Mizoroki–Heck, and Stille cross-coupling reactions. These reactions are important for further research to develop new molecules .

Microwave Irradiation Reactions

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol could be used in reactions subjected to microwave irradiations. These reactions give maximum yield within a short time .

Ligand, Additive and Solvent-Free Protocols

The compound could be used in ligand, additive, and solvent-free protocols to obtain maximum conversion in an eco-friendly manner .

Synthesis of Novel Compounds

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol could be used in the synthesis of novel compounds. For example, it was used in the preparation of eight novel compounds by reaction with oxazole thiols, 1,3,4-oxadiazole thiols, and 1,3,4-thiadiazole thiols .

Singlet Oxygen Photogeneration

The compound could be used in the photogeneration of singlet oxygen. Some porphyrins with nitrogen heterocycle tails, which could be synthesized using 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, showed substantial photocleavage activities toward DNA .

properties

IUPAC Name

5-phenyl-2-pyridin-3-yl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13-12(10-5-2-1-3-6-10)18-14(16-13)11-7-4-8-15-9-11/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIQGOIIFWLRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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